An In-depth Technical Guide to N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
An In-depth Technical Guide to N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, identified by the CAS number 199522-66-2 , is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a bromo-substituted pyridine ring linked to an ethylenediamine moiety, presents a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though not yet fully elucidated, biological significance based on analogous compounds.
Chemical Properties and Data
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a diamine derivative of 5-bromopyridine. The strategic placement of the bromine atom and the amino groups makes it a valuable intermediate for creating diverse chemical structures, particularly in the development of kinase inhibitors and other bioactive molecules.[2] The 2-amino-5-bromopyridine scaffold, a core component of this molecule, is a key building block in the synthesis of pharmaceuticals targeting cancer and inflammatory conditions.[3]
| Property | Value | Source |
| CAS Number | 199522-66-2 | [1] |
| Molecular Formula | C₇H₁₀BrN₃ | Generic |
| Molecular Weight | 216.08 g/mol | Generic |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents like ethanol and methanol; sparingly soluble in water. | [2] |
Synthesis
The synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is anticipated to proceed via a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and an excess of ethylenediamine. The use of microwave heating can facilitate this type of reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Experimental Protocol: Synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
This protocol is based on analogous reactions of 2,5-dibromopyridine with amines.
Materials:
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2,5-Dibromopyridine
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Ethylenediamine
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Pyridine (as solvent and base)
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Toluene (co-solvent, optional)
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Microwave reactor
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Silica gel for column chromatography
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Standard laboratory glassware and purification apparatus
Procedure:
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Reaction Setup: In a microwave reaction vessel, combine 2,5-dibromopyridine (1 equivalent) and a significant excess of ethylenediamine (e.g., 10-20 equivalents). Pyridine can be used as the solvent.
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with microwave energy at a temperature of approximately 100-150 °C for a duration of 1-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the excess ethylenediamine and pyridine under reduced pressure.
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Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and purify by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane to isolate the desired product.
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Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
Caption: Synthesis workflow for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, its structural motifs are present in molecules with known pharmacological properties. The 2-amino-5-bromopyridine core is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy.[2][3] Furthermore, N-aryl-1,2-diaminoethane scaffolds have been investigated for a range of biological activities, including antimycobacterial effects.
Based on the activities of structurally related compounds, it is plausible that N'-(5-bromopyridin-2-yl)ethane-1,2-diamine could be explored as a precursor for compounds targeting protein kinases. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors. Compounds derived from N'-(5-bromopyridin-2-yl)ethane-1,2-diamine could potentially be designed to inhibit key kinases within this cascade.
Caption: A hypothetical MAPK signaling pathway targeted by kinase inhibitors.
Conclusion
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a chemical intermediate with significant potential for the development of novel therapeutic agents and functional materials. While direct biological data is currently unavailable, its structural relationship to known bioactive scaffolds suggests that it is a promising starting point for medicinal chemistry programs. Further research is warranted to fully elucidate its chemical reactivity and biological activity. This guide provides a foundational resource for researchers interested in exploring the potential of this and related compounds.
